Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate
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Overview
Description
Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate is an organic compound with a complex structure that includes a butadiene moiety and a sulfonyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of buta-2,3-dien-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Buta-1,3-dien-2-ylbenzene
- (E)-Buta-1,3-dien-1-ylbenzene
- 2-Phenyl-1,3-butadiene
Uniqueness
Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both a butadiene moiety and a sulfonyl carbamate group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The sulfonyl group enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
138212-29-0 |
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Molecular Formula |
C12H13NO4S |
Molecular Weight |
267.30 g/mol |
InChI |
InChI=1S/C12H13NO4S/c1-3-4-9-17-12(14)13-18(15,16)11-7-5-10(2)6-8-11/h4-8H,1,9H2,2H3,(H,13,14) |
InChI Key |
PFQRPYWJJDKYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC=C=C |
Origin of Product |
United States |
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